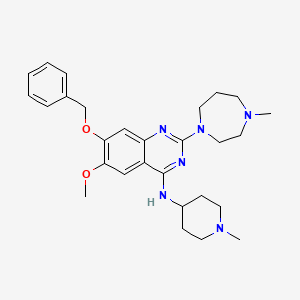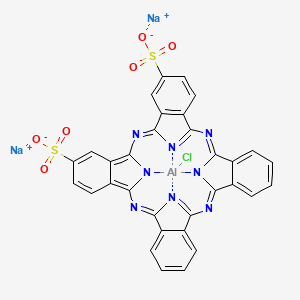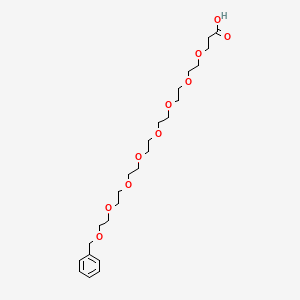
7-(Benzyloxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TM2-115 is a small-molecule inhibitor of histone methyltransferases, specifically targeting malaria parasites. It has shown rapid and irreversible effects on the parasites, making it a promising candidate for antimalarial drug development . The compound has a molecular formula of C28H38N6O2 and a molecular weight of 490.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
TM2-115 is synthesized through a multi-step process involving the formation of a quinazoline core, followed by the introduction of various functional groups. The synthetic route typically involves:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the diazepane ring via nucleophilic substitution.
- Addition of the benzyloxy and methoxy groups through etherification reactions .
Industrial Production Methods
Industrial production of TM2-115 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is typically purified using chromatographic techniques and crystallization .
Chemical Reactions Analysis
Types of Reactions
TM2-115 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: Nucleophilic substitution reactions are used to introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further modified for specific applications .
Scientific Research Applications
TM2-115 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone methyltransferases.
Biology: Investigated for its effects on malaria parasites and other protozoan pathogens.
Medicine: Explored as a potential antimalarial drug, especially against drug-resistant strains of Plasmodium falciparum.
Industry: Utilized in the development of new antimalarial therapies and as a reference compound in drug discovery .
Mechanism of Action
TM2-115 exerts its effects by inhibiting histone methyltransferases in malaria parasites. This inhibition leads to a reduction in histone methylation levels, disrupting the parasite’s gene expression and resulting in rapid and irreversible death. The compound targets specific histone methyltransferases, affecting various molecular pathways involved in parasite survival and replication .
Comparison with Similar Compounds
Similar Compounds
BIX-01294: Another histone methyltransferase inhibitor with similar antimalarial activity.
Apicidin: A histone deacetylase inhibitor with antimalarial properties.
SGI-1027: A DNA methyltransferase inhibitor with potential antimalarial effects .
Uniqueness
TM2-115 is unique due to its high potency and rapid action against malaria parasites. It has shown effectiveness against both drug-sensitive and drug-resistant strains, making it a valuable candidate for further development. Its ability to inhibit multiple stages of the parasite’s life cycle adds to its potential as a comprehensive antimalarial therapy .
Properties
Molecular Formula |
C28H38N6O2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)-7-phenylmethoxyquinazolin-4-amine |
InChI |
InChI=1S/C28H38N6O2/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-20-21-8-5-4-6-9-21)25(35-3)18-23(24)27(31-28)29-22-10-14-33(2)15-11-22/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31) |
InChI Key |
BSZDSEMSNHXVRW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)

![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)






![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
![(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile](/img/structure/B11929444.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)


